molecular formula C12H5Br4O4P B14701092 3,3',5,5'-Tetrabromo-2,2'-biphenyldiol cyclic hydrogen phosphate CAS No. 23079-39-2

3,3',5,5'-Tetrabromo-2,2'-biphenyldiol cyclic hydrogen phosphate

Cat. No.: B14701092
CAS No.: 23079-39-2
M. Wt: 563.75 g/mol
InChI Key: IDNDPKSRNHNNBT-UHFFFAOYSA-N
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Description

3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate is a brominated biphenyl compound It is known for its unique chemical structure, which includes bromine atoms and a cyclic hydrogen phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate typically involves the bromination of 2,2’-biphenyldiol followed by the introduction of the cyclic hydrogen phosphate group. The bromination process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and efficiency. The cyclic hydrogen phosphate group can be introduced through phosphorylation reactions using appropriate reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the phosphate group.

    Substitution: Bromine atoms can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives of the biphenyldiol structure.

    Reduction: Reduced forms with fewer bromine atoms or altered phosphate groups.

    Substitution: Substituted biphenyldiol derivatives with different functional groups.

Scientific Research Applications

3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phosphate group play crucial roles in its binding affinity and reactivity. In biological systems, it can inhibit key metabolic processes, such as plastoquinone synthesis in algae .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,5,5’-Tetrabromo-2,2’-biphenyldiol cyclic hydrogen phosphate is unique due to its cyclic hydrogen phosphate group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other brominated biphenyl compounds and contributes to its specific applications and reactivity.

Properties

CAS No.

23079-39-2

Molecular Formula

C12H5Br4O4P

Molecular Weight

563.75 g/mol

IUPAC Name

2,4,8,10-tetrabromo-6-hydroxybenzo[d][1,3,2]benzodioxaphosphepine 6-oxide

InChI

InChI=1S/C12H5Br4O4P/c13-5-1-7-8-2-6(14)4-10(16)12(8)20-21(17,18)19-11(7)9(15)3-5/h1-4H,(H,17,18)

InChI Key

IDNDPKSRNHNNBT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C3=C(C(=CC(=C3)Br)Br)OP(=O)(O2)O)Br)Br

Origin of Product

United States

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